molecular formula C12H20O4 B12280727 (1S,3R)-3-[(tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid

(1S,3R)-3-[(tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid

Cat. No.: B12280727
M. Wt: 228.28 g/mol
InChI Key: SUGWGGXZIXQNDM-SFYZADRCSA-N
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Description

(1S,3R)-3-[(tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid is a cyclobutane derivative with a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-[(tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through , such as of alkenes.

    Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine.

    Functionalization of the Cyclobutane Ring: The carboxylic acid group is introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the carboxylic acid group to alcohols or aldehydes.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

    Oxidation: Oxidized derivatives such as ketones or aldehydes.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Protecting Group Chemistry: The Boc group is commonly used to protect amines during multi-step synthesis.

Biology and Medicine

    Drug Development: The compound’s derivatives may be explored for potential pharmaceutical applications.

    Biological Studies: Used in the synthesis of biologically active molecules for research purposes.

Industry

    Material Science:

    Chemical Manufacturing: Used as a building block in the production of various chemicals.

Mechanism of Action

The mechanism of action of (1S,3R)-3-[(tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid involves its ability to undergo various chemical transformations. The Boc group acts as a protecting group, allowing selective reactions to occur at other functional sites. The cyclobutane ring provides a rigid framework that can influence the reactivity and stability of the compound.

Properties

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

(1S,3R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H20O4/c1-11(2,3)16-10(15)8-6-7(9(13)14)12(8,4)5/h7-8H,6H2,1-5H3,(H,13,14)/t7-,8+/m1/s1

InChI Key

SUGWGGXZIXQNDM-SFYZADRCSA-N

Isomeric SMILES

CC1([C@H](C[C@H]1C(=O)OC(C)(C)C)C(=O)O)C

Canonical SMILES

CC1(C(CC1C(=O)OC(C)(C)C)C(=O)O)C

Origin of Product

United States

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